molecular formula C12H16O6 B14079966 Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester

Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester

Cat. No.: B14079966
M. Wt: 256.25 g/mol
InChI Key: NIUIBKIRPDXMTM-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester is a chemical compound with the molecular formula C12H16O6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxymethoxy groups and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 3,4-dihydroxybenzoic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide to form the bis(methoxymethoxy) derivative. This intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester involves its interaction with various molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester is unique due to the presence of methoxymethoxy groups, which can enhance its solubility and reactivity compared to other similar compounds. These groups also provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

methyl 3,4-bis(methoxymethoxy)benzoate

InChI

InChI=1S/C12H16O6/c1-14-7-17-10-5-4-9(12(13)16-3)6-11(10)18-8-15-2/h4-6H,7-8H2,1-3H3

InChI Key

NIUIBKIRPDXMTM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)C(=O)OC)OCOC

Origin of Product

United States

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